molecular formula C12H14Cl2N2OS B4647270 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide

2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide

Cat. No. B4647270
M. Wt: 305.2 g/mol
InChI Key: XVGIBMLXIPQOFR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry. It was first introduced in 1957 and has been used to control weeds in crops such as cotton, soybeans, and sugarcane. Diuron has also been used in non-crop areas such as golf courses, parks, and other recreational areas.

Mechanism of Action

2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to a decrease in ATP production, which ultimately results in the death of the plant. 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide is also known to affect other physiological processes in plants, such as cell division and growth.
Biochemical and Physiological Effects
2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has been shown to affect the growth and development of various plant species. It can cause chlorosis, stunting, and reduced biomass production. 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide can also affect the photosynthetic capacity of plants, leading to a decrease in photosynthetic pigments and a reduction in photosynthetic rates.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a relatively inexpensive herbicide and is readily available. It is also effective at controlling a wide range of weed species. However, 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has some limitations. It can be toxic to non-target organisms, including aquatic plants and animals. It can also persist in the environment for extended periods, leading to potential long-term effects on the ecosystem.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide. One area of research is the development of alternative herbicides that are less toxic to non-target organisms. Another area of research is the investigation of the long-term effects of 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide on the environment. This includes the potential for bioaccumulation in aquatic systems and the effects on soil microbial communities. Additionally, there is a need for further research on the mechanism of action of 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide and its effects on plant physiology. This includes the identification of potential molecular targets and the development of new herbicides that target these pathways.

Scientific Research Applications

2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including cotton, soybeans, and sugarcane. 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has also been used in non-crop areas such as golf courses, parks, and other recreational areas.

properties

IUPAC Name

2,4-dichloro-N-(2-methylpropylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2OS/c1-7(2)6-15-12(18)16-11(17)9-4-3-8(13)5-10(9)14/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGIBMLXIPQOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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